molecular formula C15H13NOS B6376660 2-Cyano-4-(4-ethylthiophenyl)phenol CAS No. 1261953-80-3

2-Cyano-4-(4-ethylthiophenyl)phenol

Cat. No.: B6376660
CAS No.: 1261953-80-3
M. Wt: 255.3 g/mol
InChI Key: ITMXPOXRXGQMLU-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-ethylthiophenyl)phenol is a chemical compound characterized by the presence of a cyano group, an ethylthiophenyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-ethylthiophenyl)phenol typically involves the introduction of the cyano group and the ethylthiophenyl group onto a phenol backbone. One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-ethylthiophenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

2-Cyano-4-(4-ethylthiophenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-ethylthiophenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group and phenol group can participate in various biochemical interactions, potentially affecting enzyme activity and cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenol: Similar structure but lacks the ethylthiophenyl group.

    2-Butylthiophene: Contains a thiophene ring but lacks the cyano and phenol groups.

    2-Octylthiophene: Similar to 2-Butylthiophene but with a longer alkyl chain.

Uniqueness

2-Cyano-4-(4-ethylthiophenyl)phenol is unique due to the combination of its cyano, ethylthiophenyl, and phenol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-ethylsulfanylphenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-2-18-14-6-3-11(4-7-14)12-5-8-15(17)13(9-12)10-16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMXPOXRXGQMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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